Heck Coupling Yield and Purity: Ionic Liquid-Mediated Process vs. Prior Art Conventional Methods for the Keto-Ester Intermediate
The ionic liquid-mediated Heck coupling process disclosed in WO2006131782A1 delivers the target methyl keto-ester in 86% isolated yield with 98.6% HPLC purity (Example 2, tetrabutylammonium bromide ionic liquid, 6 h reaction time). This compares with the prior art process of EP 0399818, which employs lithium salts, palladium acetate, and methyl 2-bromoacetate in conventional organic solvents and yields the identical compound in only ca. 65–75% yield with low purity. [1] The ionic liquid process also enables catalyst recycling for up to 5 consecutive batches without deterioration of yield or quality parameters, whereas prior art methods require fresh catalyst charges for each run. [2] Within the same patent, substituting tetrabutylammonium bromide with tetraphenylphosphonium bromide reduced the yield to 81.5% (22 h) and methyltriphenylphosphonium bromide gave 83% (22 h), confirming that the ionic liquid identity directly modulates both reaction rate and yield. [3]
| Evidence Dimension | Heck coupling isolated yield and HPLC purity for the target methyl keto-ester |
|---|---|
| Target Compound Data | Yield: 86%; HPLC purity: 98.6%; Reaction time: 6 h; Water content (KF): 0.13% (WO2006131782 Example 2, TBAB ionic liquid) |
| Comparator Or Baseline | Prior art (EP 0399818): Yield ca. 65–75%, low purity; Conventional solvent system, Li salts / Pd(OAc)₂ / methyl 2-bromoacetate |
| Quantified Difference | +11 to +21 percentage points yield improvement; purity elevated from 'low' to 98.6% HPLC; reaction time reduced from unreported extended duration to 6 h |
| Conditions | Heck coupling of 1-(3-(2-(7-chloro-2-quinolinyl)ethenylphenyl)-2-propen-1-ol with methyl 2-iodobenzoate; Pd(OAc)₂ catalyst, triethylamine base, 80°C; ionic liquid (TBAB) vs. conventional organic solvent system |
Why This Matters
For procurement decisions, a yield differential of 11–21 percentage points at the Heck coupling step translates directly into reduced cost of goods, lower palladium consumption per kilogram of product, and fewer impurity-bearing side fractions requiring rejection or rework.
- [1] WO2006131782A1 – Process for the manufacture of methyl-2-(3-(2-(7-chloro-2-quinolinyl-ethenyl)-phenyl)-3-oxopropyl) benzoate. See paragraphs [0005]–[0008] (prior art yield 65–75%) and Example 2 (yield 86%, HPLC 98.6%). View Source
- [2] WO2006131782A1 – ibid. Paragraph [0073] (catalyst recycling up to 5 batches without affecting yield and quality). View Source
- [3] WO2006131782A1 – ibid. Examples 3 and 4 (tetraphenylphosphonium bromide: 81.5%, 22 h; methyltriphenylphosphonium bromide: 83%, 22 h). View Source
